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molecular formula C11H12ClN3Si B3385921 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 677299-08-0

4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B3385921
M. Wt: 249.77 g/mol
InChI Key: LUEXWAYNAPWKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08278282B2

Procedure details

To a 250 ml round-bottomed flask, protected from light with aluminum foil, are added 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine (1.3 g, 4.6 mmol), copper(I) iodide (0.17 g, 0.93 mmol), trimethylsilylacetylene (0.96 ml, 6.97 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.23 mmol) dissolved in anhydrous THF (60 ml), anhydrous DMF (20 ml) and triethyl amine (0.64 ml, 4.65 mmol). The reaction mixture is stirred at room temperature under nitrogen for 16 hrs. The solvent is removed in vacuo, and the residue is dissolved in methylene chloride (250 ml). The reaction mixture is washed with water (3×50 ml), and the combined organic layer is dried over Na2SO4, and concentrated in vacuo. The crude residue is purified by flash-chromatography on silica gel and eluted with 70% EtOAc in cyclohexane. Fractions containing the desired product (TLC) are pooled and evaporated to afford 4-chloro-5-trimethylsilylethynyl-7H-pyrrolo[2,3-d]pyrimidine as a tan white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
0.26 g
Type
catalyst
Reaction Step One
Quantity
0.64 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Al].[Cl:2][C:3]1[C:4]2[C:11](I)=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1.[CH3:13][Si:14]([C:17]#[CH:18])([CH3:16])[CH3:15].C(N(CC)CC)C>C1COCC1.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CN(C=O)C>[Cl:2][C:3]1[C:4]2[C:11]([C:18]#[C:17][Si:14]([CH3:16])([CH3:15])[CH3:13])=[CH:10][NH:9][C:5]=2[N:6]=[CH:7][N:8]=1 |^1:36,38,57,76|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2I
Name
Quantity
0.96 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
copper(I) iodide
Quantity
0.17 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.26 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature under nitrogen for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml round-bottomed flask, protected
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in methylene chloride (250 ml)
WASH
Type
WASH
Details
The reaction mixture is washed with water (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer is dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by flash-chromatography on silica gel
WASH
Type
WASH
Details
eluted with 70% EtOAc in cyclohexane
ADDITION
Type
ADDITION
Details
Fractions containing the desired product (TLC)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC=C2C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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